molecular formula C26H26O4 B14701084 2,2'-Binaphthalene, 1,1',8,8'-tetramethoxy-6,6'-dimethyl- CAS No. 17667-24-2

2,2'-Binaphthalene, 1,1',8,8'-tetramethoxy-6,6'-dimethyl-

Cat. No.: B14701084
CAS No.: 17667-24-2
M. Wt: 402.5 g/mol
InChI Key: SREDCDFRKOAWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- is a complex organic compound characterized by the presence of two naphthalene units connected at the 2 and 2’ positions The compound is further substituted with methoxy groups at the 1,1’,8, and 8’ positions and methyl groups at the 6 and 6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- typically involves multiple steps. One common approach starts with the transformation of readily available 2,2’,6,6’-tetramethoxy-1,1’-biphenyl. This compound undergoes a series of reactions, including the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring . The process involves the use of reagents such as CuCl2 and catalytic PdCl2, followed by hydrogenation and further transformations to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of methoxy groups at the 1,1’,8, and 8’ positions and methyl groups at the 6 and 6’ positions makes 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- unique

Properties

CAS No.

17667-24-2

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

2-(1,8-dimethoxy-6-methylnaphthalen-2-yl)-1,8-dimethoxy-6-methylnaphthalene

InChI

InChI=1S/C26H26O4/c1-15-11-17-7-9-19(25(29-5)23(17)21(13-15)27-3)20-10-8-18-12-16(2)14-22(28-4)24(18)26(20)30-6/h7-14H,1-6H3

InChI Key

SREDCDFRKOAWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.